

The Versatility of 4-Aminobenzonitrile: A Technical Guide for Scientific Professionals

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Compound of Interest

Compound Name: 4-Aminobenzonitrile

Cat. No.: B131773

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An in-depth exploration of the synonyms, properties, and applications of a pivotal chemical intermediate.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of **4-Aminobenzonitrile**. A critical building block in organic synthesis, this compound is integral to the development of a wide array of pharmaceuticals, agrochemicals, and advanced materials. This document elucidates its key synonyms, physicochemical properties, and detailed experimental protocols, offering a vital resource for laboratory and industrial applications.

Core Synonyms and Identifiers

In scientific literature and commercial databases, **4-Aminobenzonitrile** is referenced by a variety of names. A clear understanding of these synonyms is crucial for accurate literature searches and material sourcing.

Identifier Type	Value
IUPAC Name	4-aminobenzonitrile[1]
CAS Number	873-74-5[2][3]
Common Synonyms	p-Aminobenzonitrile, 4-Cyanoaniline[2][3]
p-Cyanoaniline, 1-Amino-4-cyanobenzene[2]	
4-Cyanophenylamine, p-Cyanophenylamine[3]	
Depositor-Supplied	Benzonitrile, 4-amino-, Aniline, p-cyano-

Physicochemical Properties

A thorough understanding of the physical and chemical properties of **4-Aminobenzonitrile** is essential for its handling, storage, and application in chemical reactions.

Property	Value
Molecular Formula	C ₇ H ₆ N ₂ [2]
Molecular Weight	118.14 g/mol [2]
Appearance	White to pale yellow crystalline powder[2]
Melting Point	83-85 °C[4][5]
Boiling Point	285 °C (decomposes)[2]
Density	1.25 g/cm ³ [2]
Solubility	Partially soluble in water; Soluble in ethanol, acetone, ethyl acetate, dichloromethane, and chloroform.[2][4]
Purity (HPLC)	≥99.0%[2]

Key Experimental Protocols

The following sections detail established methodologies for the synthesis, purification, and application of **4-Aminobenzonitrile**.

Synthesis of 4-Aminobenzonitrile via Dehydration of 4-Aminobenzamide

A common laboratory-scale synthesis involves the dehydration of 4-aminobenzamide.

Materials:

- 4-aminobenzamide
- Toluene
- Thionyl chloride
- 30% Sodium hydroxide solution

Procedure:

- Dehydration: In a reaction flask equipped with a reflux condenser, suspend 102 g (0.75 mol) of 4-aminobenzamide in 510 g of toluene.[\[6\]](#)
- Heat the mixture to 90-100 °C.[\[6\]](#)
- Slowly add 205 g (1.72 mol) of thionyl chloride dropwise. Significant evolution of HCl and SO₂ gas will be observed.[\[6\]](#)
- Maintain the temperature and continue heating until all solids have dissolved and gas evolution ceases.[\[6\]](#)
- Cool the resulting dehydration liquid to 50-60 °C for the next step.[\[6\]](#)
- Hydrolysis: In a separate flask, heat 102 g of water to 50-60 °C with stirring.[\[6\]](#)
- Add the dehydration liquid dropwise to the hot water. Control the rate of addition to manage the evolution of SO₂ gas.[\[6\]](#)

- After the addition is complete, continue stirring until gas evolution stops.[6]
- While hot, adjust the pH of the aqueous layer to 6.5-7.5 using a 30% sodium hydroxide solution.[6]
- Allow the layers to separate. The organic layer is then slowly cooled to 0-5 °C to crystallize the product.[6]
- The resulting solid is collected by filtration and washed to yield **4-Aminobenzonitrile**. [6]

Purification by Recrystallization

For applications requiring high purity, **4-Aminobenzonitrile** can be purified by recrystallization.

Materials:

- Crude **4-Aminobenzonitrile**
- Ethanol (EtOH) or water
- Activated carbon (optional)
- Drying agent (e.g., P_2O_5)

Procedure:

- Dissolve the crude **4-Aminobenzonitrile** in a minimal amount of hot solvent (e.g., 5% aqueous EtOH or water).[4]
- If colored impurities are present, a small amount of activated carbon can be added to the hot solution.
- Hot filter the solution to remove activated carbon and any insoluble impurities.
- Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
- Collect the crystals by filtration and wash with a small amount of cold solvent.

- Dry the purified crystals under vacuum over a drying agent such as P_2O_5 for 6 hours at 40 °C.[4]

Applications in Synthesis and Drug Development

4-Aminobenzonitrile is a versatile intermediate with significant applications in the synthesis of pharmaceuticals and other functional molecules.

Synthesis of 4-Azidobenzonitrile

A key application of **4-Aminobenzonitrile** is in the synthesis of 4-Azidobenzonitrile, a valuable bifunctional molecule for "click chemistry."

Materials:

- **4-Aminobenzonitrile**
- p-Toluenesulfonic acid monohydrate
- Sodium nitrite
- Sodium azide
- Dichloromethane
- Deionized water

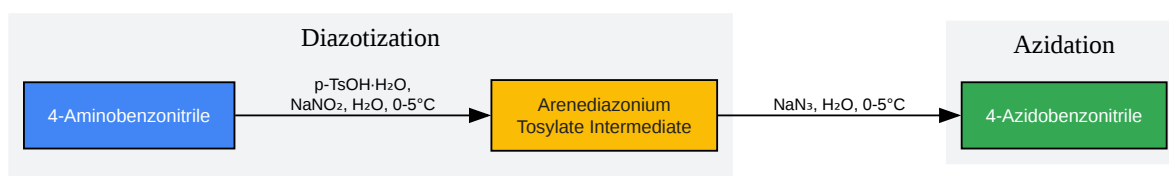
Procedure:

- Diazotization: Dissolve **4-Aminobenzonitrile** (1.0 eq) and p-toluenesulfonic acid monohydrate (1.1 eq) in water in a round-bottom flask.[7]
- Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.[7]
- Slowly add a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water dropwise, maintaining the temperature below 5 °C.[7]
- Stir the reaction mixture at 0-5 °C for 30 minutes to form the arenediazonium tosylate.[7]

- Azidation: In a separate flask, dissolve sodium azide (1.2 eq) in deionized water.[7]
- Slowly add the sodium azide solution to the cold diazonium salt solution, which will result in vigorous nitrogen gas evolution.[7]
- Allow the reaction to stir at 0-5 °C for an additional 1-2 hours.[7]
- Work-up and Purification: Extract the aqueous mixture with dichloromethane.[7]
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[7]
- Remove the solvent under reduced pressure to yield the crude 4-azidobenzonitrile, which can be further purified by recrystallization if necessary.[7]

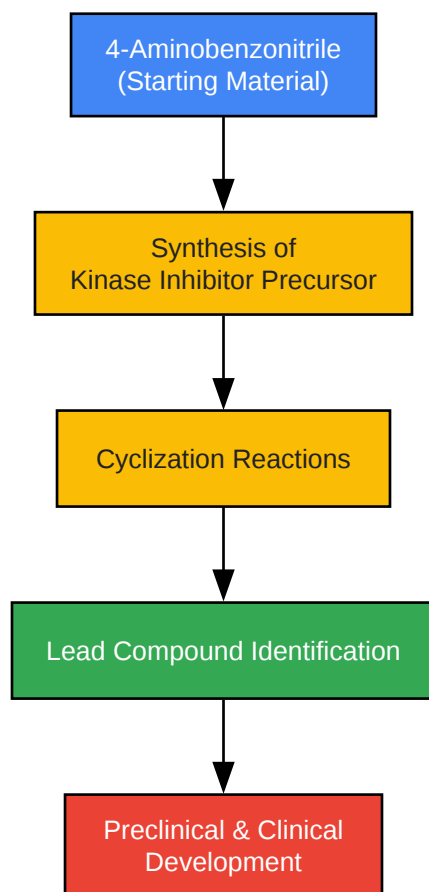
Workflow and Pathway Visualizations

The following diagrams illustrate key synthetic pathways and logical workflows involving **4-Aminobenzonitrile**.



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Caption: Synthesis of 4-Azidobenzonitrile from **4-Aminobenzonitrile**.



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Caption: Role of **4-Aminobenzonitrile** in a drug development workflow.

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